2-(trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
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Overview
Description
2-(trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid is a chemical compound with the molecular formula C10H11F3O2 and a molecular weight of 220.2 g/mol. This compound is characterized by the presence of a trifluoromethyl group attached to a bicyclo[2.2.2]oct-5-ene ring system, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
The synthesis of 2-(trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[2.2.2]oct-5-ene ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process .
Chemical Reactions Analysis
2-(trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or anhydrides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The bicyclo[2.2.2]oct-5-ene ring system provides a rigid framework that can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
2-(trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid can be compared with other similar compounds, such as:
2-(trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-methanol: This compound has a similar structure but with a hydroxyl group instead of a carboxylic acid group.
2-(trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-amine: This compound features an amino group in place of the carboxylic acid group.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the carboxylic acid group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
2551116-61-9 |
---|---|
Molecular Formula |
C10H11F3O2 |
Molecular Weight |
220.2 |
Purity |
95 |
Origin of Product |
United States |
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